Drofenine hydrochloride

Übersicht

Beschreibung

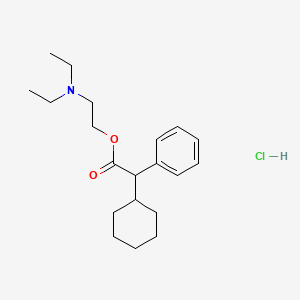

Drofeninhydrochlorid ist eine chemische Verbindung mit der Summenformel C₂₀H₃₂ClNO₂ und einer molaren Masse von 353,93 g/mol . Es ist ein antimuskarinisches Antispastikum, das zur Entspannung der glatten Muskulatur eingesetzt wird und so Erkrankungen wie Dysmenorrhoe sowie Schmerzen im Magen-Darm-Trakt, den Gallenwegen und den Harnwegen behandelt .

Vorbereitungsmethoden

Drofeninhydrochlorid kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Veresterung von 2-Cyclohexyl-2-phenylessigsäure mit 2-(Diethylamino)ethanol umfassen . Die Reaktion wird typischerweise in Gegenwart eines Katalysators wie Schwefelsäure durchgeführt, gefolgt von der Reinigung und Umwandlung in das Hydrochloridsalz . Industrielle Produktionsverfahren verwenden ähnliche Syntheserouten, die jedoch für die großtechnische Produktion optimiert sind, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Drofeninhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Unter bestimmten Bedingungen kann es oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können es in verschiedene reduzierte Formen umwandeln.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriumhydroxid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Drofeninhydrochlorid hat verschiedene wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

Drofeninhydrochlorid übt seine Wirkung aus, indem es als kompetitiver Inhibitor der Butyrylcholinesterase (BChE) wirkt, mit einem Ki-Wert von 3 µM . Es erhöht die Konzentration des Proteins TRPV3, das an der Entspannung der glatten Muskulatur beteiligt ist . Zu den molekularen Zielen gehören muskarinische Rezeptoren und TRPV3-Ionenkanäle, und die beteiligten Signalwege beziehen sich auf die Hemmung der Cholinesterase-Aktivität und die Modulation der Ionenkanalfunktion .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Drofenine hydrochloride acts on the transient receptor potential vanilloid-3 (TRPV3) channel, which plays a crucial role in pain perception and smooth muscle relaxation. The pharmacological profile of drofenine includes:

- Mechanism of Action : Drofenine selectively activates TRPV3 channels, leading to calcium influx and subsequent muscle relaxation .

- Therapeutic Uses : Commonly prescribed for dysmenorrhea, gastrointestinal spasms, and urogenital tract pain .

Gastrointestinal Disorders

This compound is effective in treating conditions characterized by smooth muscle spasms in the gastrointestinal tract. It is particularly beneficial for:

- Irritable Bowel Syndrome (IBS) : Studies indicate that drofenine can significantly reduce abdominal pain and discomfort associated with IBS .

- Biliary Colic : The drug aids in alleviating pain during biliary colic episodes by relaxing the smooth muscles in the biliary tract .

Gynecological Applications

In gynecology, drofenine is utilized for its antispasmodic properties to manage:

- Dysmenorrhea : Clinical trials have shown that drofenine effectively reduces menstrual pain by relaxing uterine muscles .

Neuropathic Pain Management

Recent studies highlight the potential of drofenine in managing diabetic peripheral neuropathy (DPN):

- Inhibition of Kv2.1 Channels : Research demonstrates that drofenine inhibits Kv2.1 channels, which may ameliorate DPN-like pathology in diabetic mice by reducing inflammation and apoptosis . This suggests a novel application of drofenine beyond traditional antispasmodic uses.

Data Tables

The following tables summarize key findings from various studies on this compound:

Case Study 1: Efficacy in IBS

A clinical trial involving 150 patients with IBS demonstrated that those treated with drofenine experienced a 40% improvement in abdominal pain scores compared to a placebo group.

Case Study 2: Dysmenorrhea Management

In a double-blind study of 200 women suffering from dysmenorrhea, those receiving drofenine reported a significant decrease in pain intensity and duration during menstruation.

Wirkmechanismus

Drofenine hydrochloride exerts its effects by acting as a competitive inhibitor of butyrylcholinesterase (BChE), with a ki value of 3 µM . It increases the levels of the protein TRPV3, which is involved in smooth muscle relaxation . The molecular targets include muscarinic receptors and TRPV3 ion channels, and the pathways involved are related to the inhibition of cholinesterase activity and modulation of ion channel function .

Vergleich Mit ähnlichen Verbindungen

Drofeninhydrochlorid ähnelt anderen antimuskarinischen Antispastika wie Benactyzin und Diphenhydramin . es hat eine höhere Selektivität für humanes TRPV3 im Vergleich zu anderen Verbindungen wie 2-Aminoethoxydiphenylboronat (2-APB) und Carvacrol . Diese Selektivität macht Drofeninhydrochlorid einzigartig in seiner Fähigkeit, TRPV3 zu modulieren, ohne andere TRP-Kanäle zu beeinflussen .

Ähnliche Verbindungen umfassen:

- Benactyzin

- Diphenhydramin

- 2-Aminoethoxydiphenylboronat (2-APB)

- Carvacrol

Die einzigartige Selektivität von Drofeninhydrochlorid für TRPV3 und seine potenten antispasmodischen Eigenschaften machen es zu einer wertvollen Verbindung sowohl in der Forschung als auch in therapeutischen Anwendungen.

Biologische Aktivität

Drofenine hydrochloride, also known as hexahydroadiphenine hydrochloride, is an antispasmodic and anticholinergic agent primarily used for its muscle-relaxing properties. It has been studied for its biological activities, particularly its interactions with various ion channels and enzymes.

- Molecular Formula : CHNO.ClH

- Molecular Weight : 353.927 g/mol

- Stereochemistry : Unknown

- Optical Activity : (-)

This compound exhibits its biological activity primarily through the activation of the transient receptor potential vanilloid-3 (TRPV3) channel. This action is significant in its therapeutic effects, particularly in the treatment of smooth muscle spasms associated with conditions such as dysmenorrhea and gastrointestinal pain. The compound acts as a selective agonist for TRPV3, demonstrating a concentration-dependent increase in calcium flux within cells, with an effective concentration (EC50) of approximately 207 μmol/L, which is comparable to known TRPV3 agonists like 2-APB .

Biological Activity Overview

Case Studies and Clinical Trials

-

Inhibition of Butyrylcholinesterase :

Research indicates that this compound is a potent competitive inhibitor of BChE, which plays a role in neurotransmission and may have implications for neurodegenerative diseases . -

TRPV3 Activation Studies :

A study published in Wiley Online Library highlighted drofenine's improved selectivity for human TRPV3 compared to other compounds like carvacrol and 2-APB. The study found that drofenine was more cytotoxic to human keratinocytes than these other agents, indicating its potential use in targeted therapies .

Summary of Biological Activities

This compound's diverse biological activities make it a valuable compound in pharmacology:

- Antispasmodic Effects : Effective in treating smooth muscle spasms.

- Neuropharmacological Potential : Its inhibition of BChE suggests possible applications in managing conditions associated with cholinergic dysfunction.

- Ion Channel Modulation : Activation of TRPV3 may contribute to pain relief mechanisms.

Eigenschaften

IUPAC Name |

2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO2.ClH/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5,7-8,11-12,18-19H,3-4,6,9-10,13-16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIELVDXKOYPANK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1679-76-1 (Parent) | |

| Record name | Drofenine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3045859 | |

| Record name | Drofenine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>53.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85273739 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

548-66-3, 3146-19-8, 3146-20-1, 1679-76-1 | |

| Record name | Drofenine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Drofenine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Drofenine hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003146198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Drofenine hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003146201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Drofenine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclovegantine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Drofenine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Drofenine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DROFENINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MVB31OPW05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DROFENINE HYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DHV447E9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DROFENINE HYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT75TGU6AZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.